molecular formula C9H15NO6 B584784 N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester CAS No. 1356933-92-0

N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester

Cat. No.: B584784
CAS No.: 1356933-92-0
M. Wt: 233.22
InChI Key: MDTOGVXMUROYKY-UHFFFAOYSA-N
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Description

N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester (CAS 1356933-92-0) is a protected glutamic acid derivative of interest in chemical synthesis and pharmaceutical research. With a molecular formula of C9H15NO6 and a molecular weight of 233.22 g/mol, this compound is characterized by the presence of both a methoxycarbonyl protecting group on the amino moiety and an ethyl ester on the side-chain carboxylic acid . Glutamic acid is a fundamental amino acid that serves as a crucial neurotransmitter in the brain and a key metabolite in cellular pathways . Derivatives of glutamic acid, such as this compound, are often employed as versatile building blocks for the synthesis of more complex molecules . They are particularly valuable in the preparation of pyroglutamic acid derivatives and other structurally modified amino acids, which are core structures in the development of innovative drugs and biochemical probes . For instance, structurally similar glutamic acid esters have been used as intermediates in the synthesis of classical antifolates, which are investigated for their potential as dual inhibitors of enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . The specific protection pattern of this compound makes it a valuable synthetic intermediate, allowing for selective deprotection and further functionalization at different sites of the molecule. It is typically soluble in organic solvents such as dichloromethane and methanol . This product is strictly for industrial or scientific research purposes and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

CAS No.

1356933-92-0

Molecular Formula

C9H15NO6

Molecular Weight

233.22

IUPAC Name

5-ethoxy-2-(methoxycarbonylamino)-5-oxopentanoic acid

InChI

InChI=1S/C9H15NO6/c1-3-16-7(11)5-4-6(8(12)13)10-9(14)15-2/h6H,3-5H2,1-2H3,(H,10,14)(H,12,13)

InChI Key

MDTOGVXMUROYKY-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(C(=O)O)NC(=O)OC

Origin of Product

United States

Preparation Methods

Sequential Esterification and Amine Protection

A widely documented approach involves first esterifying the γ-carboxyl group of glutamic acid followed by protecting the α-amino group with a methoxycarbonyl moiety. This method leverages the differential reactivity of glutamic acid’s carboxyl groups under acidic conditions.

Step 1: γ-Carboxyl Esterification
Glutamic acid reacts with ethanol in the presence of hydrochloric acid (HCl) to form L-glutamic acid 5-ethyl ester hydrochloride. The reaction proceeds via protonation of the γ-carboxyl group, facilitating nucleophilic attack by ethanol:

HOOC-CH2-CH2-CH(NH2)-COOH+C2H5OHHClHOOC-CH2-CH2-CH(NH2)-COOC2H5HCl\text{HOOC-CH}2\text{-CH}2\text{-CH(NH}2\text{)-COOH} + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{HCl}} \text{HOOC-CH}2\text{-CH}2\text{-CH(NH}2\text{)-COOC}2\text{H}5 \cdot \text{HCl}

The hydrochloride salt is isolated by crystallization from ethanol and ether, yielding a purity >99%.

Step 2: Methoxycarbonyl Protection
The free amine group of the ethyl ester intermediate is protected using methoxycarbonyl chloride (ClCOOMe) under biphasic conditions. In a Schotten-Baumann-type reaction, the hydrochloride salt is neutralized with sodium bicarbonate, and the amine reacts with ClCOOMe in dichloromethane (DCM):

HOOC-CH2-CH2-CH(NH2)-COOC2H5+ClCOOMeNaHCO3HOOC-CH2-CH2-CH(NHCOOMe)-COOC2H5\text{HOOC-CH}2\text{-CH}2\text{-CH(NH}2\text{)-COOC}2\text{H}5 + \text{ClCOOMe} \xrightarrow{\text{NaHCO}3} \text{HOOC-CH}2\text{-CH}2\text{-CH(NHCOOMe)-COOC}2\text{H}5

This step avoids ester hydrolysis by maintaining a mild pH (~8) and low temperature (0–5°C).

Alternative Route: Amine Protection Prior to Esterification

In scenarios requiring higher α-carboxyl group stability, the amine is protected first, followed by selective γ-esterification.

Step 1: Methoxycarbonyl Protection of Glutamic Acid
Glutamic acid is treated with methoxycarbonyl chloride in aqueous sodium hydroxide, forming N-(methoxycarbonyl)-glutamic acid. The reaction is conducted at 0°C to minimize racemization:

HOOC-CH2-CH2-CH(NH2)-COOH+ClCOOMeNaOHHOOC-CH2-CH2-CH(NHCOOMe)-COOH\text{HOOC-CH}2\text{-CH}2\text{-CH(NH}2\text{)-COOH} + \text{ClCOOMe} \xrightarrow{\text{NaOH}} \text{HOOC-CH}2\text{-CH}_2\text{-CH(NHCOOMe)-COOH}

Step 2: γ-Carboxyl Esterification
The γ-carboxyl group is activated using carbodiimides (e.g., EDC) and esterified with ethanol. This method, adapted from peptide coupling protocols, ensures selectivity:

HOOC-CH2-CH2-CH(NHCOOMe)-COOH+C2H5OHEDC, NHSHOOC-CH2-CH2-CH(NHCOOMe)-COOC2H5\text{HOOC-CH}2\text{-CH}2\text{-CH(NHCOOMe)-COOH} + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{EDC, NHS}} \text{HOOC-CH}2\text{-CH}2\text{-CH(NHCOOMe)-COOC}2\text{H}5

Yields exceed 80% when using anhydrous tetrahydrofuran (THF) as the solvent.

Comparative Analysis of Synthetic Methods

Parameter Sequential Esterification-Protection Protection-Esterification
Reaction Steps 22
Yield 70–75%80–85%
Purity >95%>98%
Racemization Risk Moderate (during esterification)Low (protected early)
Industrial Scalability High (uses inexpensive HCl)Moderate (requires EDC/NHS)

Key findings:

  • The protection-esterification route offers higher yields and purity due to reduced side reactions.

  • Sequential esterification-protection is cost-effective but risks racemization at the α-carbon during acidic esterification.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Esterification : Ethanol with catalytic HCl at reflux (78°C) achieves complete γ-esterification within 6 hours. Lower temperatures (<50°C) result in incomplete conversion.

  • Amine Protection : Dichloromethane at 0°C minimizes ester hydrolysis while enabling efficient methoxycarbonyl transfer.

Racemization Control

Racemization at the α-carbon occurs readily under acidic or basic conditions. Using non-polar solvents (e.g., DCM) and short reaction times (<2 hours) during protection reduces D,L isomer formation.

Purification Techniques

  • Crystallization : The hydrochloride intermediate is purified via ethanol/ether recrystallization.

  • Column Chromatography : Silica gel chromatography (hexane/ethyl acetate gradient) resolves residual unprotected amine or diesters.

Reagent Cost per kg (USD) Environmental Impact
Methoxycarbonyl chloride$150Toxic, corrosive
EDC$300Irritant
Ethanol$5Low toxicity

Methoxycarbonyl chloride, though hazardous, is preferred over Fmoc-Cl ($500/kg) for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohols.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Hydrolysis: Yields glutamic acid and methanol or ethanol.

    Reduction: Produces the corresponding alcohol derivatives.

    Substitution: Results in the formation of various substituted glutamic acid derivatives.

Scientific Research Applications

N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter activity.

    Industry: Utilized in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The methoxycarbonyl and ethyl ester groups can influence the compound’s binding affinity and specificity for these enzymes, thereby modulating their activity.

Comparison with Similar Compounds

The compound is compared to structurally related derivatives of glutamic acid, focusing on substituents, ester groups, and protecting groups. Key differences in chemical properties and applications are highlighted below.

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Group Ester Group(s) Unique Features
N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester C₁₀H₁₇NO₆ 247.24 Methoxycarbonyl 5-Ethyl Racemic mixture; moderate lipophilicity
N-(Benzyloxycarbonyl)-D-glutamic Acid 5-tert-Butyl Ester C₁₉H₂₅NO₆ 363.41 Benzyloxycarbonyl 5-tert-Butyl Enhanced stability; chiral (D-isomer)
N-Acetyl-L-glutamic Acid 5-Ethyl Ester C₁₀H₁₅NO₅ 229.23 Acetyl 5-Ethyl Higher solubility in polar solvents
Diethyl N-(4-Nitrobenzoyl)-L-glutamate C₁₆H₂₂N₂O₅ 322.36 4-Nitrobenzoyl Diethyl Electrophilic character; nitro group
L-Glutamic Acid Diethyl Ester Hydrochloride C₁₀H₁₇NO₄·HCl 219.26 + HCl None Diethyl Simple structure; lacks protecting group

Key Comparative Analysis

A. Protecting Group Effects
  • Methoxycarbonyl vs. Benzyloxycarbonyl (Z-group): The methoxycarbonyl group offers moderate steric hindrance and ease of removal under mild acidic conditions, making it suitable for stepwise synthesis. In contrast, the benzyloxycarbonyl group (as in ) requires hydrogenolysis for deprotection, limiting its use in hydrogen-sensitive reactions .
  • Methoxycarbonyl vs. Acetyl : The acetyl group () provides weaker protection, often requiring basic conditions for removal, but enhances solubility in aqueous environments.
B. Ester Group Variations
  • Ethyl vs. tert-Butyl Esters : The 5-ethyl ester in the target compound offers a balance between stability and reactivity, while the tert-butyl ester () provides superior acid resistance but requires stronger deprotection agents like trifluoroacetic acid.
  • Racemic (D,L) vs. Chiral (L) Forms: The D,L mixture broadens applications in non-stereoselective syntheses, whereas enantiopure derivatives (e.g., ) are critical for asymmetric catalysis or biologically active peptides .
C. Functional Additions
  • Nitro and Methyl Substituents : The 4-nitrobenzoyl group in increases electrophilicity, facilitating nucleophilic substitutions. Methyl groups (e.g., in ) enhance lipophilicity, improving membrane permeability in drug delivery systems.

Biological Activity

N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester, a derivative of glutamic acid, has garnered attention for its potential biological activities and applications in various fields, including biochemistry, medicine, and polymer science. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxycarbonyl group and an ethyl ester group attached to the glutamic acid backbone. These modifications influence its solubility, reactivity, and interaction with biological systems. The compound can undergo hydrolysis to yield glutamic acid and methanol or ethanol, which are significant in metabolic pathways.

The biological activity of this compound primarily involves its role as a substrate for enzymes in amino acid metabolism. The methoxycarbonyl and ethyl ester groups enhance its binding affinity to specific enzymes, modulating their activity. This modulation can impact neurotransmitter levels and metabolic pathways, suggesting potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter activity, potentially offering therapeutic benefits in neurological disorders.
  • Metabolic Pathway Involvement : It plays a role in various metabolic pathways, acting as an intermediate or substrate for enzymatic reactions.
  • Synthesis Building Block : Utilized in the synthesis of more complex molecules and biodegradable polymers, showcasing its versatility in chemical applications.

Case Studies and Experimental Data

  • Metabolic Pathway Studies : In studies examining the metabolomes of individuals with gestational diabetes mellitus (GDM), variations were noted involving metabolites related to amino acids. Although not directly linked to this compound, these findings highlight the importance of amino acid derivatives in metabolic health .
  • Enzyme Interaction Studies : The compound has been investigated for its interaction with enzymes involved in amino acid metabolism. For instance, studies have shown that modifications to the glutamic acid structure can significantly alter enzyme kinetics, impacting overall metabolic rates.
  • Therapeutic Potential : Preliminary investigations suggest that this compound may have therapeutic effects in modulating neurotransmitter systems, which could be beneficial in treating conditions like depression or anxiety disorders.

Data Table: Summary of Biological Activities

Activity Description
Neurotransmitter ModulationInfluences levels of neurotransmitters; potential therapeutic effects
Metabolic Pathway InvolvementActs as an intermediate in amino acid metabolism
Synthesis Building BlockUsed in creating complex molecules and biodegradable materials

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester, and how can yield be maximized?

  • Methodological Answer : Synthesis typically involves coupling reactions using activated esters (e.g., benzotriazole or carbodiimide reagents) under inert atmospheres. For example, orthogonal experimental designs (e.g., varying temperature, solvent polarity, and catalyst concentration) can optimize yields. Evidence from similar esterifications (e.g., phytosterol-glutamic acid derivatives) shows that solvents like n-butanol enhance esterification efficiency, achieving >90% yields under optimized conditions . Purity can be improved via recrystallization in ethanol-water mixtures or flash chromatography using silica gel .

Q. How can the purity and stereochemical integrity of this compound be validated?

  • Methodological Answer : Use a combination of titrimetric analysis for purity (e.g., nonaqueous titration ≥97% ) and chiral HPLC with a polarimetric detector to distinguish D/L enantiomers. Specific rotation values ([α]²⁰/D) should align with literature standards (e.g., +11.0 to +14.0° for L-glutamic acid derivatives ). NMR (¹H/¹³C) is critical for confirming structural integrity, particularly the methoxycarbonyl and ethyl ester moieties .

Q. What storage conditions are recommended to prevent degradation of this compound?

  • Methodological Answer : Store at 2–8°C in airtight, moisture-resistant containers under nitrogen to prevent hydrolysis of the ester or methoxycarbonyl groups. Stability studies on analogous compounds (e.g., N-Boc-glutamic acid esters) indicate decomposition above 25°C, particularly in aqueous environments .

Advanced Research Questions

Q. How do enzymatic synthesis methods compare to chemical routes for producing N-(Methoxycarbonyl)-D,L-glutamic Acid derivatives?

  • Methodological Answer : Enzymatic approaches (e.g., protease-catalyzed oligomerization) offer stereoselectivity and milder conditions but may require pH optimization to balance synthesis and hydrolysis. For instance, papain and bromelain show higher activity for γ-ester linkages in glutamic acid derivatives compared to chemical methods, which risk racemization at high temperatures . Kinetic studies using MALDI-TOF can monitor sequence randomness and chain-length distributions in enzymatic products .

Q. What strategies are effective for incorporating this compound into pH-responsive polymeric systems?

  • Methodological Answer : Controlled polymerization (e.g., ring-opening polymerization of NCA derivatives) enables integration into stimuli-responsive polymers. Deprotection of tert-butyl or methoxycarbonyl groups under mild acidic conditions (e.g., TFA/DCM) generates free carboxylic acids, critical for pH-responsive behavior. Molecular weight control (Đ <1.2) is achievable using primary amine initiators in toluene .

Q. How can conflicting data on the reactivity of the methoxycarbonyl group in multi-step syntheses be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity or competing side reactions (e.g., transesterification). Systematic studies using FT-IR to track carbonyl stretching frequencies (1680–1720 cm⁻¹) and LC-MS to identify intermediates are recommended. For example, DMSO may stabilize carbodiimide-activated intermediates, reducing side reactions .

Q. What advanced analytical techniques are required to characterize derivatized forms of this compound in drug conjugates?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are essential for confirming conjugation sites. For photolabile derivatives (e.g., coumarin-linked esters), UV-vis spectroscopy and photolysis kinetics (λ = 365 nm) quantify release efficiency .

Q. How does the ethyl ester group influence the compound’s interaction with biological membranes compared to methyl or benzyl esters?

  • Methodological Answer : Lipophilicity (logP) increases with ethyl vs. methyl esters, enhancing membrane permeability. Computational modeling (e.g., molecular dynamics simulations) and experimental assays (e.g., PAMPA for passive diffusion) validate this. Ethyl esters in glutamic acid derivatives show 2–3× higher cellular uptake in vitro compared to methyl analogs .

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